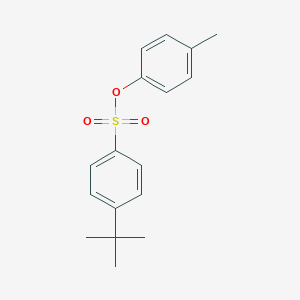
4-Methylphenyl 4-tert-butylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 4-tert-butylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates. It is commonly used in scientific research as a reagent in organic synthesis. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 4-tert-butylbenzenesulfonate is not well understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic carbon of the sulfonyl chloride group. This results in the formation of a sulfonate ester, which is stable under a wide range of reaction conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It is also not known to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methylphenyl 4-tert-butylbenzenesulfonate is its stability under a wide range of reaction conditions. This makes it a useful reagent in organic synthesis, particularly in reactions that require harsh conditions. The compound is also easy to handle and purify, which makes it a popular choice for researchers.
However, there are also some limitations associated with the use of this compound. For example, the compound is relatively expensive compared to other reagents, which may limit its use in large-scale reactions. It is also not suitable for reactions that require acidic conditions as it can undergo hydrolysis.
Orientations Futures
There are several future directions for the use of 4-Methylphenyl 4-tert-butylbenzenesulfonate in scientific research. One potential application is in the development of new catalysts for organic reactions. The compound's unique properties make it a promising candidate for use in various catalytic reactions.
Another potential application is in the development of new drugs and therapeutic agents. Studies have shown that this compound has anti-inflammatory properties, which could make it a useful compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, this compound is a useful reagent in organic synthesis and has potential applications in various fields. The compound's stability and ease of use make it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not exhibit any significant adverse effects on human health. As research in this field continues, it is likely that new applications for this compound will be discovered, making it an increasingly important compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-Methylphenyl 4-tert-butylbenzenesulfonate involves the reaction of 4-methylphenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature or slightly elevated temperature under an inert atmosphere. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
4-Methylphenyl 4-tert-butylbenzenesulfonate is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols and amines due to its stability and ease of removal. It is also used as a coupling reagent in peptide synthesis and as a catalyst in various reactions such as esterification and transesterification.
Propriétés
Formule moléculaire |
C17H20O3S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(4-methylphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-13-5-9-15(10-6-13)20-21(18,19)16-11-7-14(8-12-16)17(2,3)4/h5-12H,1-4H3 |
Clé InChI |
WMZUMKQGKKEQBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)




![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
